3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline core, a benzenesulfonyl group, a chlorine atom, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.
Biology: In biological research, 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline is used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms and potential therapeutic targets.
Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride
3-Bromobenzenesulfonyl chloride
3-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness: 3-(Benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-chloro-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c26-19-11-12-23-22(17-19)25(24(18-27-23)32(30,31)21-9-5-2-6-10-21)29-15-13-28(14-16-29)20-7-3-1-4-8-20/h1-12,17-18H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOKEEGVUYUHAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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